3,5-dibromo-1H-pyrazole-4-carboxylic acid
Overview
Description
3,5-Dibromo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C4H2Br2N2O2 and a molecular weight of 269.88 g/mol . This compound is characterized by the presence of two bromine atoms at positions 3 and 5 on the pyrazole ring, and a carboxylic acid group at position 4. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Mode of Action
Pyrazole derivatives have been shown to interact with various targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound with its targets.
Result of Action
It’s known that pyrazole derivatives can have various effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-1H-pyrazole-4-carboxylic acid typically involves the bromination of 1H-pyrazole-4-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents such as thionyl chloride or oxalyl chloride for converting the carboxylic acid to acyl chloride.
Major Products:
Scientific Research Applications
3,5-Dibromo-1H-pyrazole-4-carboxylic acid is utilized in several scientific research fields:
Comparison with Similar Compounds
1H-Pyrazole-4-carboxylic acid: Lacks the bromine atoms, making it less reactive in substitution reactions.
3,5-Dichloro-1H-pyrazole-4-carboxylic acid: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.
3,5-Difluoro-1H-pyrazole-4-carboxylic acid: Fluorine atoms provide different electronic properties and steric effects compared to bromine.
Uniqueness: 3,5-Dibromo-1H-pyrazole-4-carboxylic acid is unique due to the presence of bromine atoms, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
3,5-dibromo-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O2/c5-2-1(4(9)10)3(6)8-7-2/h(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYZODJJJKIHDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261416 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501261416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98026-81-4 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98026-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501261416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dibromo-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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